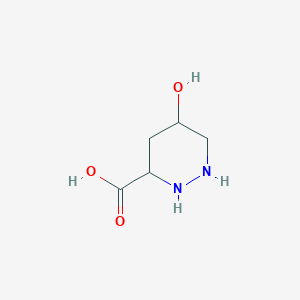
3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- is a chemical compound with the molecular formula C5H10N2O3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-pyridazinecarboxylic acid, hexahydro-5-hydroxy- typically involves the hydrogenation of pyridazine derivatives under specific conditions. One common method includes the catalytic hydrogenation of pyridazine-3-carboxylic acid in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as alkoxides or amines in the presence of suitable leaving groups.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hexahydro derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-pyridazinecarboxylic acid, hexahydro-5-hydroxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
- 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-, (3R,5R)-
- 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-, (3R,5S)-
- 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy-, (3S,5S)-
Uniqueness: 3-Pyridazinecarboxylic acid, hexahydro-5-hydroxy- is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. Its hexahydro structure provides additional stability and potential for diverse chemical modifications compared to its fully aromatic counterparts.
Propriétés
Numéro CAS |
62222-03-1 |
|---|---|
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
5-hydroxydiazinane-3-carboxylic acid |
InChI |
InChI=1S/C5H10N2O3/c8-3-1-4(5(9)10)7-6-2-3/h3-4,6-8H,1-2H2,(H,9,10) |
Clé InChI |
NRUKNRPYMNPMRU-UHFFFAOYSA-N |
SMILES canonique |
C1C(CNNC1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline](/img/structure/B13099279.png)
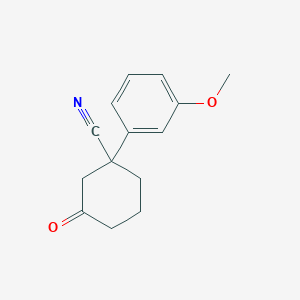

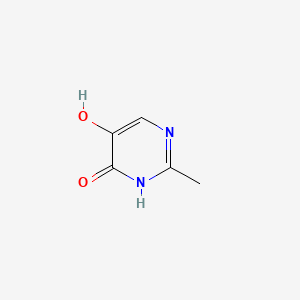
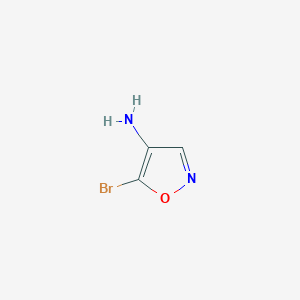
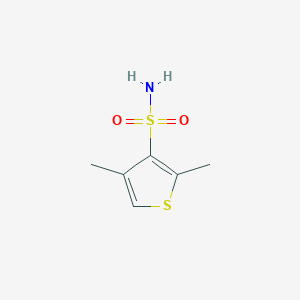
![Benzyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate](/img/structure/B13099315.png)
![[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate;hydrochloride](/img/structure/B13099326.png)
![5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13099329.png)
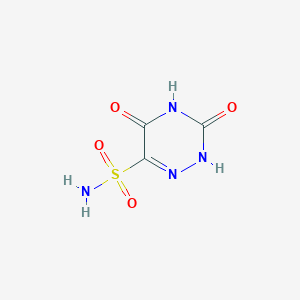
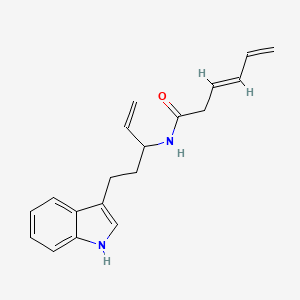
![4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B13099347.png)
![4-Butyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13099349.png)
